2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
Description
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a heterocyclic compound featuring a benzotriazinone core linked via an acetamide bridge to a 1,2,4-triazole moiety substituted with an isopropyl group. This structure combines two pharmacologically significant heterocycles: the benzotriazinone ring, known for its bioactivity in agrochemicals and pharmaceuticals, and the 1,2,4-triazole, which is prevalent in antifungal, anticancer, and anti-inflammatory agents . While its specific biological targets remain undisclosed in public literature, structural analogs suggest possible applications in kinase inhibition or antimicrobial therapy.
Properties
Molecular Formula |
C14H15N7O2 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C14H15N7O2/c1-8(2)12-16-14(19-18-12)15-11(22)7-21-13(23)9-5-3-4-6-10(9)17-20-21/h3-6,8H,7H2,1-2H3,(H2,15,16,18,19,22) |
InChI Key |
DNWHWABUJOQPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzotriazine and triazole rings, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. The presence of the triazole ring enhances the lipophilicity and bioactivity of the compound, making it effective against various bacterial strains. Studies have shown that modifications in the substituents on the triazole can lead to improved antimicrobial potency .
Antitumor Activity
Compounds containing the benzotriazine structure have been investigated for their antitumor effects. The mechanism often involves the inhibition of DNA synthesis or interference with cell division processes. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Acetylcholinesterase Inhibition
The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. The ability to inhibit acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Synthesis and Characterization
The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The benzotriazinone moiety is versatile, appearing in pharmaceuticals (e.g., zelatriazinum) and agrochemicals (e.g., Azinphos-methyl) .
- The 1,2,4-triazole-acetamide linkage is common in kinase inhibitors, as seen in VEGFR-2-targeting analogs .
- Substituents on the triazole ring (e.g., isopropyl in the target compound vs. sulfonyl groups in ) critically influence bioactivity and solubility.
Pharmacological Activity
- Anticancer Potential: Triazole-acetamide derivatives (e.g., ) inhibit VEGFR-2, a key target in angiogenesis.
- Antimicrobial Activity: Benzotriazinones exhibit broad-spectrum activity; Azinphos-methyl’s pesticidal properties suggest that substitutions on the benzotriazinone ring modulate target specificity.
- Drug Design Flexibility: The acetamide bridge allows for conjugation to diverse pharmacophores, as seen in amino acid-linked analogs .
Critical Analysis :
- The target compound likely requires multi-step synthesis, starting with benzotriazinone formation (e.g., via cyclization of o-aminobenzonitrile derivatives) followed by acetamide coupling .
- Yields for triazole-acetamide derivatives vary widely (38.9–72.7%) depending on substituents and reaction conditions .
Physicochemical Properties
Predicted properties based on structural analogs:
Biological Activity
The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a derivative of benzotriazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Molecular Formula and Structure
- IUPAC Name : 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 286.32 g/mol
The structure features a benzotriazine core linked to a triazole moiety through an acetamide group, which may influence its biological interactions.
Antimicrobial Activity
Research has shown that benzotriazine derivatives possess significant antimicrobial properties. For instance, studies indicate that certain benzotriazinone derivatives exhibit potent activity against various bacterial strains, including E. coli and Staphylococcus aureus . The compound is hypothesized to share similar mechanisms of action due to its structural similarities.
Antitumor Activity
Benzotriazine derivatives have been explored for their antitumor potential. A study highlighted that modifications on the benzotriazine scaffold could enhance anticancer activity against specific cancer cell lines . The compound's ability to inhibit cell proliferation was assessed using various assays, showing promising results in reducing growth in human cancer cell cultures.
Anti-inflammatory Effects
The anti-inflammatory properties of benzotriazine derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses . The compound's structural features suggest it could modulate these pathways effectively.
Case Studies
- Antimicrobial Screening : A series of synthesized benzotriazine derivatives were tested against multiple pathogens. The results indicated that compounds with specific substitutions on the benzotriazine ring exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives showed IC50 values in the low micromolar range, indicating strong cytotoxic effects . The presence of the triazole moiety was noted to contribute significantly to the observed activities.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of the compound towards various biological targets. For example, docking against the human vitamin D receptor revealed favorable interactions that could explain its potential therapeutic roles in modulating immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
